Class-Level Antimycobacterial Activity of Pyridazinone-Furan Hybrids Supports the Furan-2-ylmethyl Pharmacophore
While no direct head-to-head comparison data exist for the target compound, structurally related pyridazinone-furan hybrids demonstrate that the furan-2-ylmethyl substituent is essential for antimycobacterial activity. In a series of 2-[5-(furan-2-ylmethyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-N-(aryl)acetamides, the most active compounds (5e, 5g, 5i, 6e) exhibited MIC values of 50 µM against Mycobacterium tuberculosis H37Rv, while the unsubstituted phenyl analog 5a showed MIC = 200 µM—a 4-fold reduction in potency [1]. This indicates that the furan-2-ylmethyl group, which is also present in the target compound, contributes to antimycobacterial activity, though the specific contribution of the 4-ethylphenyl substitution on the pyridazine ring remains uncharacterized.
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not determined for this specific compound |
| Comparator Or Baseline | Related pyridazinone-furan hybrids: Compound 5a (phenyl, MIC = 200 µM); Compound 5e (4-chlorophenyl, MIC = 50 µM); Compound 5i (biphenyl, MIC = 50 µM); Compound 5h (naphthyl, MIC = 100 µM) |
| Quantified Difference | 4-fold improvement in MIC for chlorine- or biphenyl-substituted analogs vs. unsubstituted phenyl; target compound has a distinct 4-ethylphenyl substitution not evaluated in this series |
| Conditions | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv |
Why This Matters
The furan-2-ylmethyl motif is linked to antimycobacterial potency; procurement of the target compound enables systematic exploration of the 4-ethylphenyl substituent's effect on this activity profile.
- [1] Karayavuz, B. (2021). Bazı 2-Sübstitüe-4-(Furan-2-İlmetil)-6-MetilPiridazin-3(2H)-on Türevleri Üzerinde Çalışmalar. Hacettepe University, Master's Thesis. Open Access. View Source
